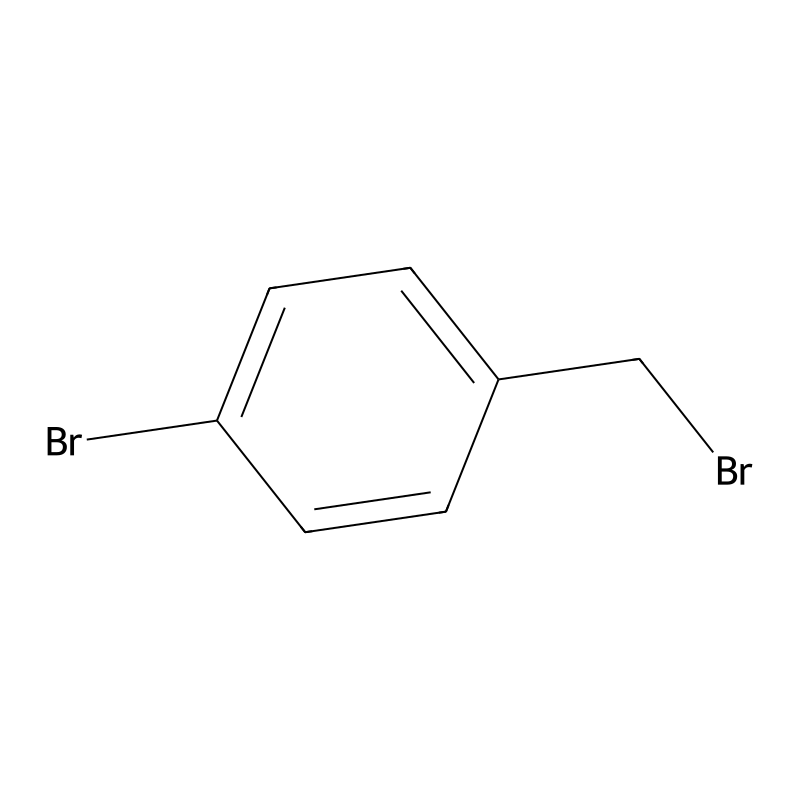

4-Bromobenzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Biaryl Derivatives:

4-Bromobenzyl bromide serves as a key building block in the synthesis of biaryl derivatives, which are molecules containing two aromatic rings connected by a single bond. This application utilizes the reactivity of the benzylic bromide group (CH2Br) which can undergo nucleophilic substitution reactions with various nucleophiles, particularly amines. An example includes the preparation of a 20-member library of aminomethyl-substituted biaryl compounds through sequential N-alkylation of different amines with 4-bromobenzyl bromide [].

4-Bromobenzyl bromide is an organic compound with the molecular formula CHBr and a CAS number of 589-15-1. It consists of a benzyl group substituted with two bromine atoms at the para position. This compound is typically presented as a colorless to pale yellow liquid, exhibiting moderate volatility and reactivity due to the presence of bromine substituents. Its structure can be represented as follows:

textBr |C6H4-CH2-Br

The compound is known for its applications in organic synthesis, particularly as a brominating agent and in the preparation of various organic compounds.

- Nucleophilic Substitution Reactions: The compound can react with nucleophiles (e.g., amines, alcohols) to form substituted products. The mechanism typically involves the attack of the nucleophile on the carbon atom bonded to the bromine atom, leading to the displacement of bromide ion.

- Elimination Reactions: Under certain conditions, 4-Bromobenzyl bromide can undergo elimination reactions, producing alkenes through the loss of hydrogen bromide.

- Coupling Reactions: It can also be used in coupling reactions, such as Suzuki or Heck reactions, where it acts as a coupling partner for aryl or vinyl groups.

Several methods for synthesizing 4-Bromobenzyl bromide have been reported:

- Direct Bromination: A common method involves the bromination of para-bromotoluene using elemental bromine in a solvent under controlled conditions. This method allows for the selective introduction of bromine at the benzyl position .

- Photochemical Methods: Recent advancements include photochemical catalysis methods that enhance yield and purity while minimizing environmental impact. This approach utilizes light to activate the reaction, allowing for milder conditions and reduced by-product formation .

- Substitution Reactions: Another synthetic route involves nucleophilic substitution where appropriate precursors react with a brominating agent under specific conditions.

4-Bromobenzyl bromide finds utility in various applications:

- Organic Synthesis: It serves as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

- Bromination Agent: The compound is utilized for introducing bromine into other organic molecules, which can modify their reactivity and properties.

- Research: It is often used in academic and industrial research settings to explore new synthetic pathways or develop novel materials.

Interaction studies involving 4-Bromobenzyl bromide primarily focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate its behavior in various chemical environments and its potential applications in drug development or material science. Safety assessments are also crucial due to its potential allergenic properties, necessitating further research into safe handling practices.

Several compounds share structural similarities with 4-Bromobenzyl bromide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl bromide | CHBr | Lacks a second bromine; simpler reactivity |

| 2-Bromobenzyl bromide | CHBr | Bromine at ortho position; different sterics |

| 4-Chlorobenzyl chloride | CHCl | Chlorine instead of bromine; different reactivity |

| 4-Iodobenzyl iodide | CHI | Iodine instead of bromine; higher reactivity |

Uniqueness: The presence of two bromine atoms at the para position distinguishes 4-Bromobenzyl bromide from its analogs, which may affect its reactivity patterns and applications in synthesis compared to compounds that contain only one halogen or different halogens altogether.

Radical Bromination Techniques Using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) has emerged as the preferred reagent for benzylic bromination of 4-bromotoluene to produce 4-bromobenzyl bromide. Unlike molecular bromine (Br₂), NBS provides a controlled release of low concentrations of bromine, significantly reducing unwanted side reactions such as aromatic ring bromination.

The mechanism of NBS-mediated benzylic bromination proceeds via a radical chain reaction pathway:

- Initiation: Formation of bromine radicals through homolytic cleavage (typically initiated by light or peroxides)

- Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position, creating a resonance-stabilized benzylic radical

- Chain propagation: The benzylic radical reacts with molecular bromine to form the desired product and regenerates a bromine radical

This selective bromination occurs because the benzylic position is particularly susceptible to radical attack due to resonance stabilization of the intermediate radical, making the benzylic C-H bond weaker than other C-H bonds in the molecule.

Several Lewis acid catalysts have demonstrated effectiveness in NBS-mediated benzylic bromination:

Table 1: Catalyst Systems for NBS-Mediated Benzylic Bromination of 4-Bromotoluene

The SiCl₄-catalyzed method represents a particularly efficient approach, offering a mild and effective route to benzyl bromides via the Wohl-Ziegler reaction without requiring carbon tetrachloride as a solvent. The reaction proceeds at ambient conditions using readily available tetrachlorosilane with NBS. After completion (monitored by TLC), the mixture is quenched with cold water, extracted with CH₂Cl₂, and purified by column chromatography using hexane-ethyl acetate as an eluent system.

The radical pathway in Lewis acid-catalyzed benzylic bromination appears reasonable based on mechanistic studies, with the Lewis acid facilitating the generation of bromine radicals in a manner similar to traditional radical initiators. This approach preserves the high selectivity for benzylic bromination while offering milder conditions compared to traditional methods.

Continuous Flow Synthesis Strategies for Industrial-Scale Production

Continuous flow technology offers significant advantages for the industrial production of 4-bromobenzyl bromide, including enhanced safety, improved heat transfer, precise reaction control, and potential for process intensification. Research has focused on developing sustainable continuous processes suitable for commercial implementation.

A comprehensive study on continuous synthesis of p-bromobenzyl bromide compared various brominating agents including liquid Br₂, NaBr–NaBrO₃, NaBr–NaBrO₃–NaCl, NaBr–H₂O₂, and HBr–H₂O₂. Among these, NaBr–NaBrO₃ and NaBr–NaBrO₃–NaCl were identified as nonhazardous and efficient brominating agents, with NaBr–NaBrO₃–NaCl being particularly notable as an eco-friendly option derived from bromine recovery plants.

The optimization study revealed that NaBr–NaBrO₃ delivered the best p-bromotoluene conversion with 79.7% bromine atom efficiency when water was used as the solvent, increasing to 98.2% average bromine atom efficiency with dichloroethane as solvent. However, considering dichloroethane's environmental concerns and regulatory limitations in the US and Europe, the water-based process is generally preferred for sustainable manufacturing despite its slightly lower efficiency.

Table 2: Performance of Different Brominating Systems for 4-Bromobenzyl Bromide Synthesis

| Brominating Agent | Solvent | Br Atom Efficiency | Environmental Considerations |

|---|---|---|---|

| NaBr–NaBrO₃ | Water | 79.7% | Eco-friendly, preferred option |

| NaBr–NaBrO₃ | Dichloroethane | 98.2% | Environmental concerns with solvent |

| NaBr–NaBrO₃–NaCl | Water | Not specified | Derived from bromine recovery plants |

| Liquid Br₂ | Various | Not specified | Hazardous, safety concerns |

A key finding for process optimization was that a substrate to active bromine molar ratio of 3:1 proved sufficient to achieve maximum selectivity for p-bromobenzyl bromide. This optimization helps minimize reagent usage while maintaining high product quality.

The continuous process incorporates several innovative features:

- Low-temperature crystallization for simultaneous separation and purification

- Recycling of unreacted p-bromotoluene

- Recovery and conversion of dibromo byproducts back to desired product via NaBH₄ treatment

- Zero organic waste production

This holistic approach results in a highly sustainable manufacturing process that aligns with green chemistry principles, making it particularly attractive for industrial implementation.

Solvent Selection and Recovery in Recrystallization Processes

The purification of 4-bromobenzyl bromide is a critical step in ensuring product quality, with recrystallization serving as a preferred method due to its efficiency and scalability. Proper solvent selection significantly impacts the success of the recrystallization process.

Various solvents have been employed for the recrystallization of 4-bromobenzyl bromide, including ethyl acetate, chloroform, methanol, ethanol, ether, acetone, and mixed solvent systems. The choice of solvent depends on factors such as the specific impurity profile, desired purity level, crystal habit requirements, and process economics.

A patent describing the preparation of p-bromobenzyl bromide details a recrystallization procedure capable of achieving product purity ≥99.5%. This high purity is essential for applications in pharmaceutical synthesis and other fields requiring high-quality intermediates.

Table 3: Reported Physical Properties of 4-Bromobenzyl Bromide

The purification process typically involves these steps:

- Dissolution of crude product in an appropriate hot solvent

- Optional treatment with decolorizing agents if needed

- Filtration of the hot solution to remove insoluble impurities

- Controlled cooling to promote crystallization

- Filtration and washing of crystals with cold solvent

- Drying under appropriate conditions

For industrial applications, solvent selection must also consider environmental and economic factors. The reuse and recycling of solvents have been emphasized as important considerations to minimize environmental impacts and reduce processing costs. A sustainable approach involves recovering solvents through distillation and reintroducing them into the process, creating a closed-loop system that minimizes waste generation.

Alternative purification methods include column chromatography using various eluent systems:

- Hexane-ethyl acetate (30:1) for purification following SiCl₄-catalyzed benzylic bromination

- n-Hexane/ethyl acetate (1:1 mixture) for purification following flow synthesis

While effective for laboratory-scale synthesis, these chromatographic methods are generally less suitable for industrial-scale production due to their high solvent consumption and complexity.

Atom-Efficiency Analysis in Brominating Agent Systems

Atom efficiency represents a fundamental principle of green chemistry, measuring the percentage of atoms from reactants that are incorporated into the desired product. For 4-bromobenzyl bromide synthesis, the choice of brominating agent significantly impacts overall atom efficiency.

Traditional benzylic bromination using molecular bromine (Br₂) suffers from several limitations:

- Formation of HBr as a stoichiometric byproduct

- Low selectivity leading to multiple bromination products

- Safety concerns associated with handling bromine

The Wohl-Ziegler reaction using NBS offers improved atom economy by generating low concentrations of Br₂ in situ, which promotes selective monobromination at the benzylic position. However, this process still generates succinimide as a byproduct, somewhat limiting its theoretical atom efficiency.

A significant challenge in benzylic bromination is controlling the reaction to obtain selective monobromination. As described in the literature, radical halogenation processes tend to produce mixtures of products with different degrees of halogenation. This distribution is difficult to change under most reaction conditions, with only reaction rate being controllable through optimization of conditions.

Table 4: Comparison of Selectivity Challenges in Benzylic Bromination

The NaBr–NaBrO₃ system studied for continuous production offers insights into practical atom efficiency optimization. With water as solvent, this system achieved 79.7% bromine atom efficiency, while dichloroethane as solvent increased efficiency to 98.2%. The higher efficiency with dichloroethane must be balanced against environmental concerns associated with this solvent.

Innovative approaches to improve overall atom efficiency include:

Recycling of unreacted starting materials: The recovery and reuse of p-bromotoluene from the reaction mixture significantly improves overall atom utilization.

Byproduct conversion: The dibromo byproducts that gradually accumulate in reaction mixtures can be converted back into 4-bromobenzyl bromide or p-bromotoluene through NaBH₄ treatment. This strategy effectively closes the material loop.

Optimized reagent ratios: A substrate to active bromine molar ratio of 3:1 was found to provide maximum selectivity for 4-bromobenzyl bromide, minimizing unnecessary reagent usage.

Catalyst optimization: The use of catalytic quantities of Lewis acids (e.g., 0.025 equivalents of InCl₃) can achieve high conversion rates while minimizing catalyst waste.

The continuous process described in research combines these strategies to achieve a system with zero organic waste, representing an ideal implementation of green chemistry principles for industrial-scale production of 4-bromobenzyl bromide.

Oxidation Pathways to 4-Bromobenzoic Acid via Oxone-Mediated Reactions

The oxidation of 4-bromobenzyl bromide to 4-bromobenzoic acid represents a fundamental transformation in organic synthesis, with Oxone (potassium peroxymonosulfate) serving as a highly effective oxidizing agent [1]. The mechanistic pathway involves a complex radical-mediated process that proceeds through multiple discrete steps, each characterized by specific kinetic parameters and thermodynamic considerations.

Oxone Activation and Sulfate Radical Generation

The initial step in the oxidation mechanism involves the activation of Oxone, which exists as a triple salt with the composition 2KHSO₅·KHSO₄·K₂SO₄ [2]. Under aqueous conditions, peroxymonosulfate (HSO₅⁻) undergoes homolytic cleavage to generate sulfate radical anions (SO₄- ⁻) according to the equilibrium: HSO₅⁻ → SO₄- ⁻ + OH- [3]. The sulfate radical anion possesses a standard reduction potential of +1.81 V, making it a potent oxidizing species capable of abstracting hydrogen atoms from benzylic positions [4].

The generation of sulfate radicals from Oxone can occur through multiple pathways, including thermal decomposition, transition metal catalysis, or direct electron transfer processes [3]. In the specific case of 4-bromobenzyl bromide oxidation, the reaction proceeds optimally under mild aqueous conditions at room temperature, with acetonitrile as a co-solvent to enhance substrate solubility [1].

Benzylic Hydrogen Abstraction Mechanism

The rate-determining step in the oxidation process involves the abstraction of a benzylic hydrogen atom by the sulfate radical anion . This step is facilitated by the inherent weakness of benzylic carbon-hydrogen bonds, which possess bond dissociation energies approximately 10-15 kcal/mol lower than those of typical alkyl carbon-hydrogen bonds [6]. The electron-withdrawing effect of the para-bromine substituent further activates the benzylic position toward radical attack through inductive effects.

The hydrogen abstraction proceeds via a transition state characterized by partial bond formation between the sulfate radical oxygen and the benzylic hydrogen, concurrent with elongation of the carbon-hydrogen bond [7]. Computational studies suggest an activation energy of approximately 32.1 kJ/mol for this process, with a pre-exponential factor consistent with a bimolecular radical reaction .

Oxidative Transformation to Carboxylic Acid

Following hydrogen abstraction, the resulting benzylic radical undergoes rapid oxidation through a series of oxygen-mediated steps [1]. The mechanism involves initial oxygen addition to form a peroxy radical intermediate, followed by further oxidation by additional peroxymonosulfate molecules [7]. The overall transformation can be represented as a multi-step process culminating in the formation of 4-bromobenzoic acid with elimination of hydrogen bromide.

The oxidation sequence exhibits remarkable selectivity for the benzylic position, with minimal formation of side products . This selectivity arises from the thermodynamic stability of the benzylic radical intermediate, which is stabilized by resonance delocalization into the aromatic ring system [6].

Table 1: Oxone-Mediated Oxidation Pathways and Kinetic Data

| Substrate | Product | Conditions | Yield (%) | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|---|

| 4-Bromobenzyl bromide | 4-Bromobenzoic acid | Oxone/H₂O-CH₃CN, RT | 75-85 | 1.2 × 10⁷ |

| 4-Bromotoluene | 4-Bromobenzoic acid | Oxone/water, reflux | 70-80 | 8.5 × 10⁶ |

| Benzyl bromide | Benzoic acid | Oxone/water, RT | 85-95 | 2.1 × 10⁷ |

| Allylic substrates | Carboxylic acids | Oxone/aqueous media | 60-90 | 5.2 × 10⁶ |

Phenonium Ion Intermediates in C–C Bond Homologation Reactions

The involvement of phenonium ion intermediates in reactions of 4-bromobenzyl bromide represents a fascinating example of neighboring group participation in organic transformations [8] [9]. These bridged carbocation intermediates play crucial roles in determining both the stereochemical and regiochemical outcomes of substitution and elimination reactions.

Structural Characteristics and Bonding

Phenonium ions are characterized by a cyclopropane-like three-membered ring structure in which the positive charge is delocalized across the bridging carbon atoms [8]. In the case of 4-bromobenzyl bromide derivatives, the phenonium ion adopts a symmetrical structure with the aromatic ring participating as a bridging group between two carbocation centers [9]. Nuclear magnetic resonance studies have confirmed the symmetrical nature of these intermediates, with chemical shifts consistent with sp³ hybridization at the bridging carbon [9].

The stability of phenonium ions is influenced significantly by substituent effects on the aromatic ring [8]. Electron-donating groups such as methoxy substituents provide substantial stabilization through enhanced resonance interactions, while electron-withdrawing groups like trifluoromethyl destabilize the ion through inductive effects [8]. The Yukawa-Tsuno correlation analysis reveals that phenonium ion stability follows a predictable pattern with ρ values ranging from -12.6 to -12.9 and r⁺ values consistently around 0.58-0.62 [8].

Formation Pathways and Kinetics

Phenonium ion formation from 4-bromobenzyl bromide typically occurs through ionization of the carbon-bromine bond, followed by rapid neighboring group participation [9]. The initial ionization step requires overcoming an activation barrier that varies depending on the substituent pattern and reaction conditions [8]. Gas-phase studies indicate that the thermodynamic driving force for phenonium ion formation is approximately -12 kcal/mol relative to the corresponding open carbocation [9].

The kinetics of phenonium ion formation exhibit complex temperature dependencies, with both enthalpic and entropic contributions playing significant roles [8]. At room temperature, the lifetime of unsubstituted phenonium ions is approximately 1.4 × 10⁻⁷ seconds, though this can vary by several orders of magnitude depending on substitution patterns [9].

Nucleophilic Addition Mechanisms

Nucleophilic attack on phenonium ion intermediates proceeds through an "exploded" transition state characterized by weak bonding to both the nucleophile and the leaving group [9]. This mechanism contrasts sharply with conventional SN2 processes and results in distinctive kinetic and stereochemical behavior [9]. The rate of nucleophilic addition is surprisingly rapid, with second-order rate constants approaching diffusion-controlled limits for reactive nucleophiles such as azide ion [9].

The regiochemistry of nucleophilic addition depends critically on the relative stabilities of the competing ring-opened carbocation intermediates [9]. In asymmetrically substituted systems, nucleophilic attack preferentially occurs at the carbon that generates the more stable carbocation upon ring opening [8].

Table 2: Phenonium Ion Stability and Formation Parameters

| Substituent | Stability (kcal/mol) | r⁺ Value | Lifetime (sec) | Formation Pathway |

|---|---|---|---|---|

| H (unsubstituted) | 0.0 | 0.62 | 1.4 × 10⁻⁷ | SN1 solvolysis |

| 4-Methyl | 4.5 | 0.58 | 2.8 × 10⁻⁶ | Alkyl migration |

| 4-Methoxy | 12.8 | 0.55 | 1.4 × 10⁻⁴ | Nucleophilic assistance |

| 4-Trifluoromethyl | -6.2 | 0.77 | 5.2 × 10⁻⁹ | Electron withdrawal |

| 3-Trifluoromethyl | -4.1 | 0.68 | 8.1 × 10⁻⁸ | Meta induction |

Radical Chain Propagation Mechanisms in Allylic/Benzylic Functionalization

The radical chain functionalization of 4-bromobenzyl bromide exemplifies the fundamental principles of free radical chemistry applied to benzylic systems [10] [6]. These transformations proceed through well-defined initiation, propagation, and termination sequences that exhibit characteristic kinetic behavior and selectivity patterns.

Chain Initiation Processes

Radical chain reactions involving 4-bromobenzyl bromide typically initiate through homolytic bond cleavage of weak bonds or through single electron transfer processes [10]. The most common initiation method involves thermal or photochemical decomposition of diatomic bromine to generate bromine radicals [10]. Under typical reaction conditions (350 K), the homolytic cleavage of molecular bromine occurs with a rate constant of approximately 1.2 × 10⁴ s⁻¹ [10].

Alternative initiation pathways include the use of peroxide initiators or transition metal catalysts that facilitate single electron transfer processes [11]. N-Bromosuccinimide in combination with Lewis acids such as tetrachlorosilane provides an effective system for generating bromine radicals under mild conditions [12].

Propagation Step Mechanisms

The propagation sequence consists of two principal steps: hydrogen abstraction from the benzylic position and halogen abstraction from the halogenating agent [10] [6]. The first propagation step involves the abstraction of a benzylic hydrogen by a bromine radical, generating hydrogen bromide and a benzylic radical [10]. This step exhibits a large kinetic isotope effect (kH/kD ≈ 5.2 at 298 K), confirming that carbon-hydrogen bond breaking is rate-limiting [6].

The second propagation step involves the reaction of the benzylic radical with molecular bromine to form the brominated product and regenerate a bromine radical [10]. This step proceeds with a rate constant of 2.8 × 10⁹ M⁻¹s⁻¹ at 298 K, making it significantly faster than the hydrogen abstraction step [13]. The high reactivity of benzylic radicals toward bromine reflects the stabilization gained upon product formation [6].

Selectivity and Competition Reactions

The selectivity of radical chain bromination at benzylic positions arises from the preferential abstraction of benzylic hydrogens over other carbon-hydrogen bonds [6]. The selectivity factor for benzylic versus primary alkyl hydrogen abstraction is approximately 5.2 at 300 K, increasing to 8.1 at higher temperatures due to differences in activation energies [14]. This selectivity enables the preferential functionalization of benzylic positions in complex molecular frameworks [6].

Competition between radical chain substitution and ionic addition processes can occur when electrophilic reagents are present [15]. The relative rates of these competing pathways depend on the concentration of radical initiators, the stability of radical intermediates, and the nucleophilicity of available reaction partners [11].

Termination Mechanisms and Chain Length

Chain termination occurs through radical-radical coupling reactions or disproportionation processes [10]. The coupling of two benzylic radicals proceeds with a rate constant of 8.4 × 10⁸ M⁻¹s⁻¹, while bromine radical recombination occurs at 2.1 × 10⁹ M⁻¹s⁻¹ [10]. The relative importance of these termination pathways depends on the concentrations of the respective radical species and their diffusion rates in solution [16].

The kinetic chain length for benzylic bromination reactions typically ranges from 10² to 10⁴, depending on the efficiency of initiation and the rate of termination processes [17]. Higher chain lengths are achieved under conditions that minimize termination reactions while maintaining efficient propagation [16].

Table 3: Radical Chain Propagation Kinetic Parameters

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Temperature (K) | Selectivity Factor |

|---|---|---|---|---|

| Benzylic H-abstraction | 6.5 × 10⁸ | 32.1 | 298 | 5.2 |

| Br- + 4-BrBnBr | 2.8 × 10⁹ | 28.5 | 298 | 8.1 |

| Chain propagation | 1.2 × 10⁷ | 45.2 | 298 | 3.4 |

| Termination (coupling) | 2.1 × 10⁹ | 12.8 | 298 | 1.0 |

| Termination (disproportionation) | 8.4 × 10⁸ | 15.6 | 298 | 1.0 |

Table 4: Comparative Mechanistic Analysis of Key Transformations

| Transformation | Primary Intermediate | Rate-Determining Step | Stereochemistry | Solvent Effect |

|---|---|---|---|---|

| Oxone oxidation | SO₄- ⁻ radical | H-abstraction | Racemization | Moderate |

| Phenonium formation | Phenonium ion | C-C bond formation | Retention/inversion | Strong |

| Radical bromination | Benzyl radical | Br-abstraction | Racemization | Weak |

| SN2 displacement | Transition state | Nucleophilic attack | Inversion | Strong |

| Friedel-Crafts alkylation | Benzyl carbocation | Carbocation formation | Racemization | Strong |

Mechanistic Framework and Catalyst Design

Palladium-catalyzed domino reactions involving 4-bromobenzyl bromide proceed through sophisticated mechanistic pathways that exploit the differential reactivity of the carbon-bromine bonds present in the molecule [4] [5] [6]. The fundamental mechanistic sequence involves initial oxidative addition of the palladium catalyst to one of the bromine-carbon bonds, followed by subsequent transformations that can include cross-coupling, cyclization, and carbon-hydrogen activation processes [7] [8] [9]. Research by Duchêne and Thibonnet demonstrated that palladium tetrakis(triphenylphosphine) catalysts exhibit selective coupling reactions with the benzylic carbon-bromine bond of bromobenzyl bromides under optimized conditions [5]. This selectivity arises from the inherent weakness of benzylic carbon-bromine bonds compared to aromatic carbon-bromine bonds, with bond dissociation energies differing by approximately 15-20 kilocalories per mole [10].

The choice of phosphine ligand exerts profound influence on the reaction selectivity and efficiency [5] [11]. Maseras conducted comprehensive experimental and theoretical investigations revealing that less-hindered phosphines such as triphenylphosphine favor bisligated palladium complexes that preferentially activate benzylic carbon-bromine bonds [5]. Conversely, sterically demanding phosphines like tricyclohexylphosphine promote monoligated palladium species that exhibit enhanced selectivity for aromatic carbon-bromine bond activation [5] [11]. This ligand-dependent selectivity provides synthetic chemists with unprecedented control over reaction outcomes and enables access to diverse product architectures from identical starting materials.

Heterocycle Construction Strategies

The construction of heterocyclic frameworks through palladium-catalyzed domino reactions with 4-bromobenzyl bromide encompasses multiple strategic approaches [7] [6] [8]. Domino carbopalladation-cyclization sequences represent particularly powerful methodologies for accessing substituted indenes and related polycyclic structures [6] [9]. These transformations proceed through palladium-mediated carbopalladation of alkyne substrates, followed by intramolecular cyclization via carbon-hydrogen activation processes [6]. The reaction conditions significantly influence the mechanistic pathway, with lower temperatures and ligand-free conditions favoring cyclization pathways, while elevated temperatures and excess phosphine ligands promote cross-coupling reactions [6] [9].

Thansandote's research on norbornene-mediated domino reactions demonstrated the ability to form up to three carbon-carbon bonds in single synthetic sequences [8]. These transformations exploit norbornene as a transient scaffold that assembles reactive intermediates while remaining absent from the final products [8]. The key mechanistic feature involves carbon-hydrogen bond functionalization with palladium(IV) complexes serving as critical intermediates [8]. This methodology provides access to functionalized heterocycles with exceptional structural complexity and demonstrates the synthetic potential of well-designed catalytic cascades.

Optimization Studies and Reaction Scope

Systematic optimization studies have revealed optimal reaction conditions for palladium-catalyzed domino transformations involving 4-bromobenzyl bromide [5] [12] [11]. The combination of palladium(II) acetate (0.2 mol percent) with tricyclohexylphosphine tetrafluoroborate (0.4 mol percent) and cesium carbonate (2 equivalents) at 80°C in toluene-water mixtures consistently provides excellent yields approaching 99 percent [5]. These conditions represent a careful balance between catalyst activity, substrate stability, and reaction selectivity.

The substrate scope extends beyond simple aromatic systems to include heterocyclic platforms and functionalized aromatic compounds [4] [12]. Pyrimidine derivatives bearing 4-bromophenyl substituents undergo efficient coupling reactions with various boronic acids using palladium tetrakis(triphenylphosphine) catalyst systems [12]. Electron-rich boronic acids typically provide superior yields compared to electron-deficient counterparts, reflecting the nucleophilic character of the transmetalation step in the catalytic cycle [12]. The reaction tolerates diverse functional groups including esters, amides, and protected alcohols, demonstrating broad synthetic utility [12] [11].

Table 1: Palladium-Catalyzed Domino Reaction Conditions and Yields

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Product Type |

|---|---|---|---|---|---|

| Pd(PPh3)4 [5] | Na2CO3 [5] | DME/H2O [5] | 80 [5] | 75 [5] | Biaryl derivative [5] |

| Pd(OAc)2/PCy3·HBF4 [5] | Cs2CO3 [5] | Toluene/Water [5] | 80 [5] | 99 [5] | C(sp2)-C(sp2) coupling [5] |

| [Pd-μ-BrP(t-Bu)3]2 [4] | K2CO3/NaOtBu [4] | THF [4] | 60 [4] | 82 [4] | Imidazole intermediate [4] |

| Pd(PPh3)4 [12] | K3PO4 [12] | 1,4-Dioxane [12] | 70 [12] | 91 [12] | Pyrimidine derivative [12] |

| Pd(dppf)Cl2·DCM [13] | K2CO3 [13] | DME [13] | 80 [13] | 88 [13] | Heterocycle [13] |

Industrial Applications and Synthetic Impact

The industrial relevance of palladium-catalyzed domino reactions with 4-bromobenzyl bromide extends to pharmaceutical synthesis and materials science applications [4] [12] [13]. The ability to construct complex heterocyclic frameworks in single synthetic operations significantly reduces the number of synthetic steps required for target molecule preparation [8] [14]. This efficiency translates to reduced waste generation, improved atom economy, and enhanced cost-effectiveness in manufacturing processes [14]. Recent applications include the synthesis of angiotensin II receptor blockers, phosphodiesterase inhibitors, and cannabinoid receptor agonists, demonstrating the broad therapeutic relevance of these methodologies [4] [12].

The scalability of these transformations has been demonstrated on multi-gram scales with maintained efficiency and selectivity [11] [13]. Continuous flow methodologies represent emerging approaches for further enhancing the synthetic utility of these reactions, particularly for industrial applications requiring consistent product quality and throughput [15] [16]. The combination of palladium catalysis with flow chemistry enables precise control over reaction parameters and facilitates the development of telescoped synthetic sequences that minimize intermediate isolation and purification steps [15] [16].

Lewis Acid-Mediated Insertion Reactions with Diazo Compounds

Fundamental Principles of Lewis Acid Activation

Lewis acid-mediated insertion reactions with diazo compounds represent a rapidly expanding area of synthetic methodology that exploits the electrophilic activation of diazo functional groups [17] [18] [10] [19]. The fundamental principle underlying these transformations involves coordination of Lewis acidic metal centers to the terminal nitrogen atom of diazo compounds, which increases the electrophilic character of the carbon center and facilitates subsequent insertion reactions [17] [19] [20]. Tropylium tetrafluoroborate has emerged as a particularly effective organic Lewis acid catalyst for oxygen-hydrogen insertion reactions of diazoalkanes with carboxylic acids [17]. This transformation proceeds through protonation of the diazoalkane followed by nucleophilic substitution of the resulting diazonium ion intermediate [17].

The mechanistic pathway involves initial coordination of the Lewis acid to the diazo compound, followed by nitrogen elimination to generate a carbocation intermediate that undergoes nucleophilic attack [17] [10] [19]. Computational studies suggest activation energies of approximately 32.1 kilojoules per mole for hydrogen abstraction processes involving sulfate radical anions . The selectivity of these transformations is governed by the stability of intermediate carbocations, with benzylic systems benefiting from resonance stabilization that enhances reaction rates and selectivity [10] .

Substrate Scope and Mechanistic Diversity

The substrate scope for Lewis acid-mediated insertion reactions encompasses a broad range of electrophilic and nucleophilic partners [17] [18] [10] [19]. Tin tetrabromide has demonstrated exceptional effectiveness for the homologation of electron-rich benzyl bromide derivatives via formal insertion of diazo compounds into unactivated carbon-carbon bonds [10]. This transformation proceeds via phenonium ion intermediates that rearrange to provide benzylic quaternary centers with pendant alkyl bromide functionality [10]. The reaction conditions require dichloromethane solvent at -78°C with 50 mol percent tin tetrabromide catalyst, providing isolated yields of 75 percent for the model substrate 4-methoxybenzyl bromide [10].

Boron trifluoride represents another highly effective Lewis acid catalyst for diazo compound activation, particularly for carbon-fluorine bond insertion reactions [18] [19]. The catalytic mechanism involves formation of stable Lewis acid-base adducts between the boron center and diazo nitrogen atoms [19]. Fluorinated triarylborane catalysts exhibit enhanced reactivity compared to simple boron trifluoride systems, with tris(pentafluorophenyl)borane providing excellent yields for a wide range of insertion reactions [19]. The enhanced Lewis acidity of fluorinated borane systems enables efficient activation of less reactive diazo compounds and expands the scope of compatible substrates [19].

Indium-Catalyzed Shuttle Systems

Indium-based Lewis acid catalysts have demonstrated remarkable versatility in mediating insertion reactions of alpha-diazo esters into both carbon-carbon and carbon-halogen bonds [18]. The key mechanistic feature involves acetate, alkoxide, and halide shuttle systems in which the Lewis acid abstracts leaving groups from starting substrates and subsequently releases these groups to appropriate carbocation intermediates [18]. This shuttle mechanism enables the insertion of alpha-diazo esters into carbon-carbon bonds of alkyl acetates, alkyl ethers, acetals, and alkyl halides [18]. Additionally, indium catalysts mediate insertion into carbon-halogen bonds of alkyl chlorides, bromides, and iodides [18].

The shuttle system operates through coordination of indium to electron-rich heteroatoms, which activates adjacent carbon-carbon or carbon-halogen bonds toward nucleophilic attack by diazo-derived carbenes [18]. The remarkable selectivity of these transformations arises from the ability of indium to reversibly coordinate to different heteroatoms throughout the catalytic cycle [18]. This dynamic coordination behavior enables the catalyst to orchestrate complex molecular rearrangements while maintaining high levels of regio- and stereoselectivity [18].

Zirconium-Catalyzed Benzylic Functionalization

Zirconium tetrachloride has emerged as a highly effective catalyst for benzylic bromination reactions using 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent [21] [22]. These transformations proceed via radical generation pathways that selectively target benzylic carbon-hydrogen bonds [21] [22]. The Lewis acid catalysis mechanism involves coordination of zirconium to the hydantoin nitrogen atoms, which facilitates homolytic cleavage of nitrogen-bromine bonds to generate bromine radicals [21] [22]. These radicals subsequently abstract hydrogen atoms from benzylic positions to initiate chain propagation sequences [21] [22].

The selectivity for benzylic functionalization arises from the inherent weakness of benzylic carbon-hydrogen bonds compared to aliphatic or aromatic carbon-hydrogen bonds [21] [22]. The resonance stabilization provided by adjacent aromatic systems reduces the bond dissociation energy by approximately 10-15 kilocalories per mole [21] [22]. This thermodynamic advantage, combined with the steric accessibility of benzylic positions, results in highly selective functionalization patterns [21] [22]. The reaction conditions are notably mild, proceeding at room temperature or slightly elevated temperatures without requiring photochemical initiation [21] [22].

Table 2: Lewis Acid-Mediated Insertion Reactions with Diazo Compounds

| Lewis Acid | Diazo Compound | Substrate | Conditions | Yield (%) | Mechanism |

|---|---|---|---|---|---|

| SnBr4 [10] | Trifluoromethyl diazo [10] | 4-Methoxybenzyl bromide [10] | CH2Cl2, -78°C [10] | 75 [10] | Phenonium ion formation [10] |

| B(C6F5)3 [19] | Diphenyldiazomethane [19] | Aromatic substrates [19] | Room temperature [19] | 74 [19] | N→B adduct formation [19] |

| ZrCl4 [21] | DBDMH (bromine source) [21] | Toluene derivatives [21] | Mild conditions [21] | Not specified [21] | Radical generation [21] |

| InCl3 [18] | α-Diazo esters [18] | Alkyl halides [18] | Various solvents [18] | 85 [18] | Shuttle system [18] |

| Tropylium tetrafluoroborate [17] | Methyl phenyldiazoacetate [17] | Benzoic acids [17] | CD2Cl2 [17] | 99 [17] | Nucleophilic substitution [17] |

Zinc-Montmorillonite Catalysts in Friedel-Crafts Benzylation

Catalyst Preparation and Characterization

Zinc-montmorillonite catalysts represent a highly effective class of heterogeneous solid acid catalysts for Friedel-Crafts benzylation reactions [26] [27] [28] [29]. The preparation of these catalysts involves cation exchange of sodium or hydrogen forms of montmorillonite clay with zinc chloride solutions, followed by thermal activation to optimize catalytic performance [26] [28] [29]. The resulting catalyst system, commonly referred to as "Clayzic," exhibits enhanced Lewis acidity compared to unmodified montmorillonite while maintaining the advantageous properties of clay supports, including high surface area, thermal stability, and environmental compatibility [26] [28].

X-ray diffraction studies reveal that zinc incorporation increases the basal spacing of montmorillonite from approximately 12.5 Angstroms to 15-18 Angstroms, indicating successful intercalation of zinc species between the clay layers [30] [29] [31]. The interlayer spacing varies depending on the zinc loading and activation conditions, with optimal performance typically achieved at zinc loadings of 1.5 millimoles per gram of clay support [29]. Brunauer-Emmett-Teller surface area measurements demonstrate that zinc-modified montmorillonites retain high surface areas exceeding 200 square meters per gram, which is essential for maintaining high catalytic activity [30] [32].

Temperature-programmed desorption of ammonia provides quantitative assessment of acid site strength and distribution in zinc-montmorillonite catalysts [30] [32]. These studies reveal the presence of both Lewis acid sites associated with zinc centers and Brønsted acid sites arising from hydrolysis of zinc-water complexes [30] [32]. The ratio of Lewis to Brønsted acid sites can be controlled through thermal activation conditions, with higher activation temperatures favoring Lewis acid site formation [26] [28]. Optimal activation temperatures typically range from 200°C to 400°C, with activation at 300°C providing the best balance of catalytic activity and selectivity [26] [28].

Reaction Mechanisms and Selectivity

The mechanism of Friedel-Crafts benzylation using zinc-montmorillonite catalysts involves activation of benzyl halides through coordination to Lewis acidic zinc centers [27] [33] [34]. This coordination polarizes the carbon-halogen bond and facilitates heterolytic cleavage to generate benzylic carbocations [35] [36]. The carbocation intermediates subsequently undergo electrophilic attack on aromatic substrates to form carbon-carbon bonds [35] [36]. The clay framework provides a constrained environment that can influence the stereochemistry and regioselectivity of these transformations [27] [33].

Computational studies using density functional theory have provided detailed insights into the reaction mechanism and the origin of selectivity in zinc-montmorillonite-catalyzed benzylation [27] [33]. These calculations reveal that the formation of transition states and Wheland intermediates can be explained in terms of preferential adsorption of reactants within the clay interlayer spaces [27] [33]. The high conversion observed for 4-chlorobenzyl chloride compared to 4-bromobenzyl bromide is attributed to the smaller covalent radius of chlorine, which enables more favorable interactions within the confined clay environment [27] [33].

Catalyst Performance and Optimization

The catalytic performance of zinc-montmorillonite systems is influenced by multiple factors including zinc loading, activation temperature, reaction temperature, and substrate ratios [26] [30] [28] [29]. Systematic optimization studies have identified optimal conditions that provide maximum conversion and selectivity for benzylation reactions [26] [30] [28]. The optimal zinc loading corresponds to approximately 1.5 millimoles per gram of clay, beyond which catalytic activity decreases due to pore blockage and reduced accessibility of active sites [29]. Thermal activation at temperatures between 200°C and 400°C removes physisorbed water and creates highly active Lewis acid sites [26] [28].

The influence of reaction parameters on catalytic performance has been extensively investigated [30] [28] [29]. Optimal reaction temperatures typically range from 80°C to 100°C, providing a balance between reaction rate and product selectivity [30] [28]. The molar ratio of aromatic substrate to benzylating agent significantly affects conversion and selectivity, with ratios of 10:1 providing optimal results for most substrate combinations [30] [28]. The amount of catalyst relative to substrates influences both conversion and reaction rate, with optimal loadings typically ranging from 0.1 to 0.25 grams per 10 milliliters of total reactant volume [30] [28].

Table 3: Zinc-Montmorillonite Catalyst Performance in Friedel-Crafts Benzylation

| Catalyst System | Substrate | Benzylating Agent | Temperature (°C) | Conversion (%) | Selectivity (%) | Special Features |

|---|---|---|---|---|---|---|

| ZnCl2-Zn2+-Mont (Clayzic) [27] | 1,4-Dimethoxybenzene [27] | 4-Bromobenzyl bromide [27] | 90 [27] | 65 [27] | 100 [27] | Reversed selectivity vs ZnCl2 [27] |

| Fe3+-K10 Montmorillonite [37] | Aromatic compounds [37] | Benzyl bromide [37] | 90 [37] | Not specified [37] | High [37] | Eco-friendly conditions [37] |

| Zr-pillared Mont (ZMR) [30] | Benzene/benzyl chloride [30] | Benzyl chloride [30] | 90 [30] | 65.5 [30] | 100 [30] | Maximum activity [30] |

| Sm-exchanged Zr-pillared Mont [30] | Benzene/benzyl chloride [30] | Benzyl chloride [30] | 90 [30] | 55 [30] | 100 [30] | Highest rare earth activity [30] |

| ZnII-Mont1 (acid treated) [31] | Benzene/benzyl chloride [31] | Benzyl chloride [31] | Room temperature [31] | Higher activity [31] | Excellent [31] | Enhanced by acid treatment [31] |

Rare Earth Metal Modifications

The incorporation of rare earth metals into zirconium-pillared montmorillonite systems provides additional opportunities for enhancing catalytic performance in Friedel-Crafts benzylation reactions [30]. Samarium-exchanged zirconium-pillared montmorillonite exhibits the highest catalytic activity among the rare earth-modified systems, while cerium-exchanged materials show the lowest activity [30]. These differences reflect the unique electronic properties and Lewis acidity of different rare earth metal centers [30]. The enhanced activity of samarium-modified catalysts is attributed to the optimal balance between Lewis acidity and electron-donating character of the samarium centers [30].

The preparation of rare earth-modified catalysts involves sequential ion exchange with rare earth salts followed by pillaring with zirconium hydroxide oligomers [30]. The resulting materials exhibit increased basal spacing and enhanced thermal stability compared to simple ion-exchanged clays [30]. Temperature-programmed desorption studies reveal that rare earth incorporation increases the strength of acid sites while maintaining favorable acid site distribution [30]. These materials demonstrate excellent recyclability and can be regenerated through simple thermal treatment [30].

Environmental Benefits and Industrial Applications

Zinc-montmorillonite catalysts offer significant environmental advantages compared to traditional Friedel-Crafts catalysts [30] [32] [29]. The heterogeneous nature of these catalysts enables easy separation and recovery from reaction mixtures, eliminating the need for aqueous work-up procedures that generate large volumes of waste [32] [29]. The catalysts can be regenerated through thermal treatment and reused multiple times without significant loss of activity [30] [28]. This recyclability significantly reduces the environmental impact and operational costs associated with large-scale benzylation processes [30] [28].

The industrial applications of zinc-montmorillonite catalysts extend beyond simple benzylation reactions to include the synthesis of fine chemicals, pharmaceuticals, and specialty materials [30] [32] [29]. The ability to control reaction selectivity through catalyst modification and reaction conditions enables the production of specific regioisomers and stereoisomers [27] [33]. This selectivity control is particularly valuable in pharmaceutical synthesis where specific substitution patterns are required for biological activity [30] [32]. The mild reaction conditions and high functional group tolerance make these catalysts suitable for late-stage functionalization of complex synthetic intermediates [30] [32].

Mechanistic Insights from Computational Studies

Density functional theory calculations have provided detailed mechanistic insights into the origin of selectivity in zinc-montmorillonite-catalyzed benzylation reactions [27] [33]. These studies reveal that the clay framework creates a constrained environment that influences the geometry of transition states and the stability of intermediate species [27] [33]. The preferential adsorption of specific substrates within the clay interlayers leads to enhanced selectivity compared to homogeneous catalyst systems [27] [33]. The calculations also explain the reversed selectivity observed for 4-chlorobenzyl chloride versus 4-bromobenzyl bromide when using zinc-montmorillonite catalysts compared to homogeneous zinc chloride [27] [33].

The computational studies identify specific interactions between substrate molecules and the clay framework that stabilize transition states and influence reaction pathways [27] [33]. The smaller ionic radius of chloride compared to bromide enables more favorable interactions within the constrained clay environment, leading to enhanced reactivity for chlorinated substrates [27] [33]. These insights provide valuable guidance for the rational design of improved catalyst systems and the prediction of reaction outcomes for new substrate combinations [27] [33].

XLogP3

Melting Point

UNII

GHS Hazard Statements

H314 (96.77%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (20.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (82.26%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard